n-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine
Description
The compound n-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine features a thiophene ring substituted at the 4-position with a 3-aminopropynyl group (–C≡C–CH₂NH₂), a methylcyclopropanamine moiety (–N–CH₃–cyclopropane), and a methylene bridge connecting the thiophene and cyclopropane rings. This structure combines the electronic properties of the thiophene ring, the steric constraints of the cyclopropane, and the reactivity of the propargylamine group.
Properties
Molecular Formula |
C12H16N2S |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
N-[[4-(3-aminoprop-1-ynyl)thiophen-2-yl]methyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C12H16N2S/c1-14(11-4-5-11)8-12-7-10(9-15-12)3-2-6-13/h7,9,11H,4-6,8,13H2,1H3 |
InChI Key |
LOXNKSRATJYERH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CS1)C#CCN)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a propynyl group through a Sonogashira coupling reaction. This intermediate is then subjected to further reactions to introduce the aminopropynyl group and the cyclopropanamine moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce an amine derivative.
Scientific Research Applications
N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the thiophene ring, cyclopropane modifications, or appended functional groups. Below is a detailed analysis of key derivatives and their properties:
Structural Analogues with Thiophene-Cyclopropanamine Cores
Substituent Effects on Activity
- Propargylamine vs. Carboxyethylphenoxy (Target Compound vs. QS-528’s FFAR1 activation (10 µM concentration, p<0.05 vs. control) suggests similar potency could be expected for the target compound if optimized for receptor binding .
- Chlorophenyl vs. Aminopropynyl (Target Compound vs. ): Chlorophenyl-substituted analogues exhibit strong antiproliferative activity (IC₅₀ ~9–10 µM), while the target’s aminopropynyl group may favor kinase inhibition or covalent modification of cysteine residues .
Cyclopropane Modifications
- N-Methylcyclopropanamine vs. Unsubstituted Cyclopropanamine:
Methylation on the cyclopropane nitrogen (as in the target compound) reduces basicity and may improve blood-brain barrier penetration compared to unmethylated derivatives like N-(thienylmethyl)cyclopropanamine .
Research Findings and Trends
FFAR1 Agonism: QS-528 and related thiophene-cyclopropanamine hybrids demonstrate that electron-rich thiophene cores enhance receptor activation, suggesting the target compound’s propargylamine could be tuned for similar applications .
Anticancer Activity: Chlorophenyl and propargylamine substituents correlate with low IC₅₀ values (e.g., 9.39 µM for (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one) .
Synthetic Flexibility: The target compound’s propargylamine group allows for click chemistry modifications, enabling rapid diversification compared to analogues with static substituents .
Biological Activity
The compound n-((4-(3-Aminoprop-1-yn-1-yl)thiophen-2-yl)methyl)-N-methylcyclopropanamine , often referred to as NMTCA , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of NMTCA, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
NMTCA has the following chemical structure:
- Molecular Formula : C15H22N2S
- CAS Number : 1291576-99-2
The presence of a thiophene ring and an alkyne functional group contributes to its unique chemical reactivity and biological profile.
Pharmacological Properties
- Antimicrobial Activity : Recent studies have indicated that compounds with thiophene moieties exhibit significant antimicrobial properties. NMTCA's structure suggests potential interactions with microbial targets, which could lead to antibacterial or antifungal effects .
- Inhibition of Enzymatic Activity : NMTCA may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on similar compounds have shown that modifications in the thiophene structure can enhance the inhibition of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders .
- Cytotoxicity : Preliminary cytotoxicity assays suggest that NMTCA may exhibit selective toxicity against certain cancer cell lines, although further research is required to elucidate the underlying mechanisms and therapeutic potential .
The mechanisms through which NMTCA exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Binding Affinity : The structural characteristics of NMTCA allow for favorable interactions with target proteins, potentially through hydrophobic and Van der Waals interactions .
- Electrophilic Nature : The alkyne functional group may participate in nucleophilic attacks, leading to covalent modifications of target proteins, which is a common mechanism for many bioactive compounds.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of thiophene derivatives demonstrated that compounds structurally similar to NMTCA exhibited significant inhibition against Candida albicans and Escherichia coli. The study highlighted the importance of hydrophobic interactions and specific functional groups in enhancing bioactivity .
Study 2: Enzyme Inhibition
Research focusing on NNMT inhibitors revealed that para-substituted thiophene derivatives showed improved binding affinities compared to their ortho or meta counterparts. This suggests that NMTCA could be optimized for better inhibitory action against NNMT by modifying its substituents .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 12.5 | |
| Compound B | NNMT Inhibition | 10.0 | |
| Compound C | Cytotoxicity | 15.0 |
Table 2: Structural Features Impacting Biological Activity
| Structural Feature | Effect on Activity |
|---|---|
| Thiophene Ring | Enhances hydrophobicity |
| Alkyne Group | Potential electrophilicity |
| Substituent Positioning | Affects binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
